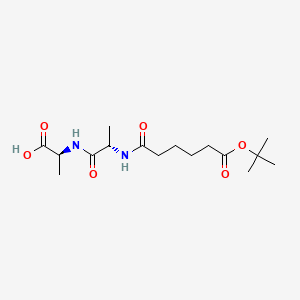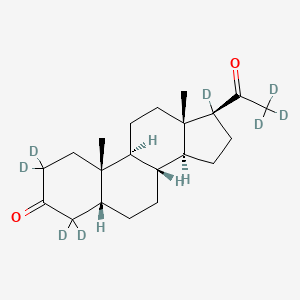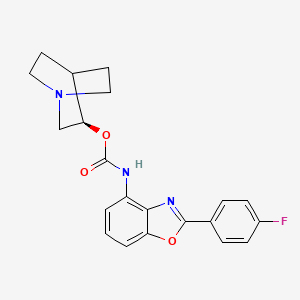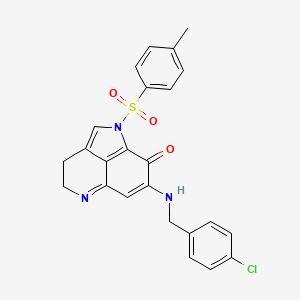
Deoxycorticosterone-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deoxycorticosterone-d7 is a deuterated form of deoxycorticosterone, a steroid hormone produced by the adrenal gland. It is primarily used in scientific research to study the physiological and biochemical effects of deoxycorticosterone. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry and other analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of deoxycorticosterone-d7 involves the incorporation of deuterium atoms into the deoxycorticosterone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis of deoxycorticosterone can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as chromatography, to isolate the desired product.
化学反应分析
Types of Reactions
Deoxycorticosterone-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corticosterone-d7.
Reduction: Reduction of this compound can yield 11-deoxycortisol-d7.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions include corticosterone-d7, 11-deoxycortisol-d7, and various substituted derivatives of this compound.
科学研究应用
Deoxycorticosterone-d7 is extensively used in scientific research, including:
Chemistry: It serves as an internal standard in mass spectrometry for the quantification of steroid hormones.
Biology: this compound is used to study the metabolic pathways and physiological effects of deoxycorticosterone in biological systems.
Medicine: Research involving this compound helps in understanding the role of mineralocorticoids in diseases such as Addison’s disease and congenital adrenal hyperplasia.
Industry: It is used in the development and validation of analytical methods for steroid hormone analysis in pharmaceutical and clinical research.
作用机制
Deoxycorticosterone-d7 exerts its effects by binding to the mineralocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. This leads to the modulation of various physiological processes, including electrolyte balance and blood pressure regulation.
相似化合物的比较
Similar Compounds
11-Deoxycortisol: Another steroid hormone involved in the biosynthesis of cortisol.
Corticosterone: A glucocorticoid hormone that is a precursor to aldosterone.
Progesterone: A steroid hormone involved in the menstrual cycle and pregnancy.
Uniqueness
Deoxycorticosterone-d7 is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical techniques. Its deuterated form allows for precise quantification and analysis of steroid hormones in complex biological matrices.
属性
分子式 |
C21H30O3 |
|---|---|
分子量 |
337.5 g/mol |
IUPAC 名称 |
(8S,9S,10R,13S,14S,17S)-2,2,4,6,6-pentadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1/i3D2,7D2,11D,12D2 |
InChI 键 |
ZESRJSPZRDMNHY-UPAPPNOESA-N |
手性 SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@H]4C(=O)C([2H])([2H])O)C)C |
规范 SMILES |
CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




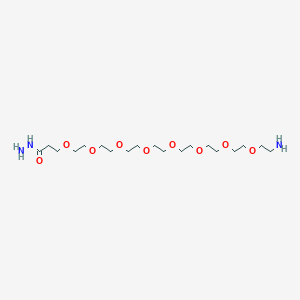
![3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12427525.png)
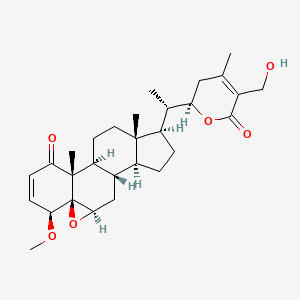
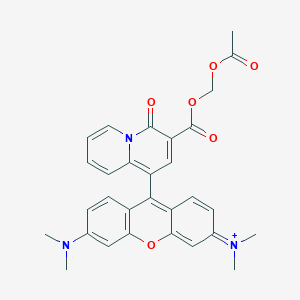


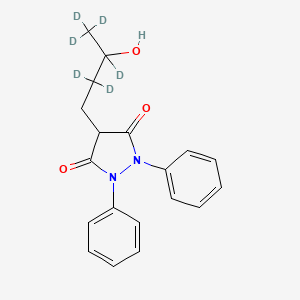
![(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione](/img/structure/B12427554.png)
